molecular formula C20H24N4O4S B2847100 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448072-21-6

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2847100
CAS No.: 1448072-21-6
M. Wt: 416.5
InChI Key: PKEVGLFBMIGCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also contains a benzoxazole ring, which is a fused aromatic ring made up of a benzene ring and an oxazole ring . The compound is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a pyrazole ring, a benzoxazole ring, and a sulfonamide group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide derivatives have been synthesized and evaluated for a variety of biological activities. One study detailed the synthesis and evaluation of 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This work led to the identification of potent and selective COX-2 inhibitors, highlighting the compound's potential in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Another area of research involves the development of heterocyclic compounds containing a sulfonamido moiety, aimed at producing new antibacterial agents. These efforts have led to the synthesis of compounds exhibiting significant antibacterial activities, emphasizing the sulfonamide group's role in enhancing antimicrobial properties (Azab et al., 2013).

Furthermore, research on sulfonamide-linked bis heterocycles has shown promise in antimicrobial activities. Novel sulfone-linked bis heterocycles were synthesized and tested for their antimicrobial activity, with certain compounds demonstrating pronounced effectiveness, underscoring the potential of sulfonamide derivatives in antimicrobial applications (Padmavathi et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity. Given the biological activity of many pyrazole-containing compounds, it could potentially have applications in the field of medicinal chemistry .

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-23-18-11-16(8-9-19(18)28-20(23)25)29(26,27)21-12-14-10-17(13-6-7-13)24(22-14)15-4-2-3-5-15/h8-11,13,15,21H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEVGLFBMIGCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NN(C(=C3)C4CC4)C5CCCC5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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